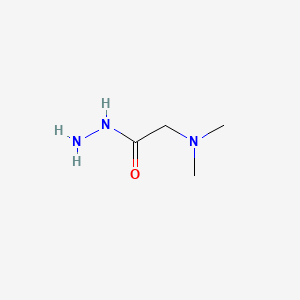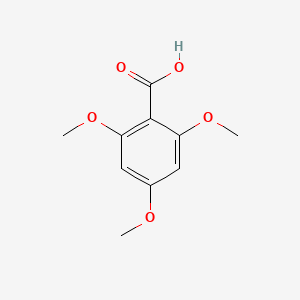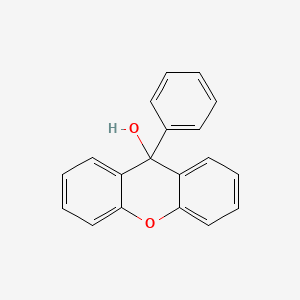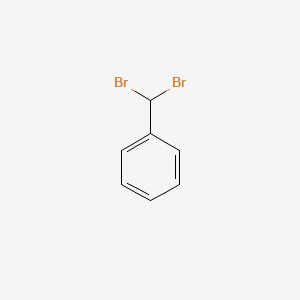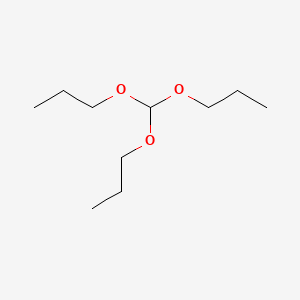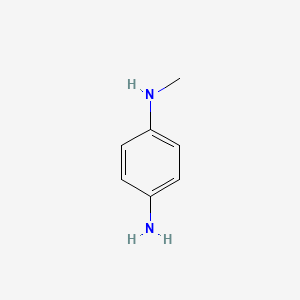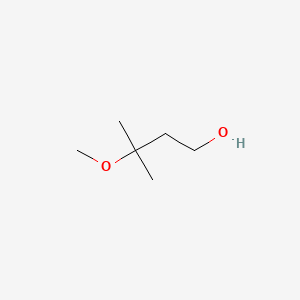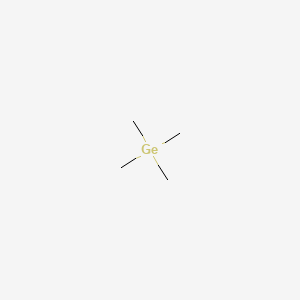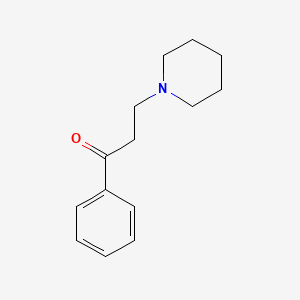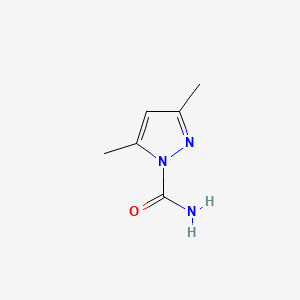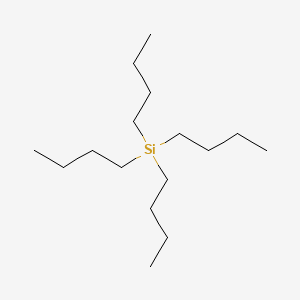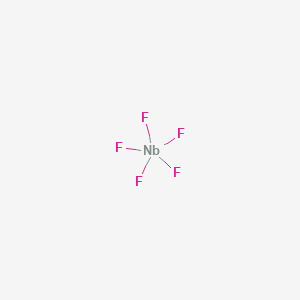
Niob(V)-fluorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Niobium(V) fluoride, also known as niobium pentafluoride, is an inorganic compound with the formula NbF5 . It is a colorless solid and is used as a starting material to prepare other niobium compounds . It acts as an intermediate during the recovery of niobium metal .
Synthesis Analysis
Niobium(V) fluoride is obtained by the reaction of niobium metal in a stream of dilute elemental fluorine at 473 K and subsequent sublimation . The as-obtained bulk phase compound was shown to be pure by powder X-ray diffraction at 293 K and by IR and Raman spectroscopy .Molecular Structure Analysis
As shown by X-ray crystallography, the solid consists of tetramers [NbF5]4 . This structure is related to that for WOF4 .Chemical Reactions Analysis
Niobium(V) fluoride reacts with hydrogen fluoride to give H2NbF7, a superacid . In hydrofluoric acid, NbF5 converts to [NbF7]2- and [NbF5O]2- . The relative solubility of K2[MFO] (M = Nb, Ta) is the basis of the Marignac process for the separation of Nb and Ta .Physical And Chemical Properties Analysis
Niobium(V) fluoride has a molar mass of 187.898 g/mol . It is a colorless hygroscopic solid with a density of 3.293 g/cm3 . It melts at 72 to 73 °C and vaporizes at 236 °C . It reacts with water and is slightly soluble in chloroform, carbon disulfide, and sulfuric acid .Wissenschaftliche Forschungsanwendungen
Niob(V)-fluorid: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen
Metallproduktion: this compound wird in sauerstoffempfindlichen Anwendungen wie der Metallproduktion eingesetzt. Seine Wasserunlöslichkeit macht es für solche Umgebungen geeignet .
Synthese anderer Niobverbindungen: Es dient als Ausgangsmaterial für die Herstellung verschiedener Niobverbindungen und spielt eine entscheidende Rolle im Syntheseprozess .
Zwischenprodukt bei der Niobmetallgewinnung: Diese Verbindung dient als Zwischenprodukt bei der Gewinnung von Niobmetall, das für verschiedene industrielle Anwendungen unerlässlich ist .
Optoelektronische Geräte und optische Beschichtungen: Die Eigenschaften von this compound machen es nützlich für optoelektronische Geräte und optische Beschichtungen, die die Leistung und Haltbarkeit verbessern .
Katalyse: Seine chemischen Eigenschaften sind vorteilhaft in der Katalyse und unterstützen chemische Reaktionen und Prozesse .
Gassensoren: Die Empfindlichkeit der Verbindung gegenüber Gasen ermöglicht ihren Einsatz in Gassensoren, die für die Umweltüberwachung und -sicherheit unerlässlich sind .
Anwendungen im medizinischen Bereich: Die Forschung deutet auf potenzielle Anwendungen im medizinischen Bereich hin, obwohl die konkreten Anwendungen in den Suchergebnissen nicht aufgeführt sind .
Elektronik und Photonik: Aufgrund seiner elektrischen Eigenschaften ist this compound in der Mikroelektronik und Photonik von Bedeutung und beeinflusst die Effizienz und Leistungsfähigkeit von Geräten .
Für detailliertere Informationen zu jeder Anwendung wären weitere Recherchen und der Zugriff auf spezialisierte wissenschaftliche Datenbanken erforderlich.
American Elements - Niobium(V) Fluoride Scientific.net - Significance of Niobium (V) Oxide for Practical Applications: A Review Fisher Sci - Niobium(V) fluoride, 99%, Thermo Scientific Chemicals
Wirkmechanismus
Target of Action
Niobium(V) fluoride, also known as niobium pentafluoride, is an inorganic compound that primarily targets metallic materials due to its strong Lewis acid properties . It is often used as a starting material to prepare other niobium compounds .
Mode of Action
Niobium(V) fluoride interacts with its targets through a series of reduction processes. In a research, the reduction mechanism of Niobium(V) under various fluoride ion to niobium ion ratios was investigated. The electrode reduction process of Niobium(V) ion was found to be shortened to Niobium(V) → Niobium(III) → Niobium when the ratio was equal to 1.0. Furthermore, the electrode reduction process of Niobium(V) ion transforms to Niobium(V) → Niobium(IV) → Niobium when the ratio was greater than or equal to 5.0 .
Biochemical Pathways
It is known that high levels of fluoride can activate apoptotic pathways
Pharmacokinetics
It is known that niobium(v) fluoride is a colorless solid with a molar mass of 18790 g/mol . It is slightly soluble in chloroform, carbon disulfide, and sulfuric acid . It reacts with water , which may affect its bioavailability.
Result of Action
The result of Niobium(V) fluoride’s action is the production of reduced forms of niobium, such as Niobium(III) and Niobium(IV), depending on the fluoride ion to niobium ion ratio . Metallic niobium can be collected on a molybdenum electrode under the condition of higher fluoride content after electrolysis in the melt .
Action Environment
The action of Niobium(V) fluoride is influenced by environmental factors such as the presence of other ions and the temperature. For instance, the reduction process of Niobium(V) ion is affected by the fluoride ion to niobium ion ratio . Additionally, Niobium(V) fluoride has a melting point of 72 to 73 °C and a boiling point of 236 °C , which may influence its stability and efficacy under different environmental conditions.
Safety and Hazards
Zukünftige Richtungen
Niobium-based materials, including Niobium(V) fluoride, have been receiving significant interest due to their versatile electrochemical properties . For example, they have been shown to be outstanding cathode materials for high-power batteries due to high Li-diffusion rates through their crystal structures . Additionally, studies have shown that niobium oxides show excellent potential as catalyst materials for the production of fuels and chemicals from biomass sources . Therefore, the future directions of Niobium(V) fluoride could be in these areas.
Eigenschaften
| { "Design of the Synthesis Pathway": "Niobium(V) fluoride can be synthesized by reacting niobium pentachloride with hydrogen fluoride gas.", "Starting Materials": [ "Niobium pentachloride", "Hydrogen fluoride gas" ], "Reaction": [ "Niobium pentachloride is placed in a reaction vessel.", "Hydrogen fluoride gas is introduced into the reaction vessel.", "The reaction vessel is heated to a temperature of 300-400°C.", "The niobium pentachloride reacts with the hydrogen fluoride gas to form niobium(V) fluoride and hydrogen chloride gas.", "The niobium(V) fluoride is collected and purified." ] } | |
CAS-Nummer |
7783-68-8 |
Molekularformel |
F5Nb |
Molekulargewicht |
187.89839 g/mol |
IUPAC-Name |
niobium(5+);pentafluoride |
InChI |
InChI=1S/5FH.Nb/h5*1H;/q;;;;;+5/p-5 |
InChI-Schlüssel |
AOLPZAHRYHXPLR-UHFFFAOYSA-I |
SMILES |
F[Nb](F)(F)(F)F |
Kanonische SMILES |
[F-].[F-].[F-].[F-].[F-].[Nb+5] |
Andere CAS-Nummern |
7783-68-8 |
Piktogramme |
Corrosive; Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



